REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[NH:6][C:5](=O)[CH:4]=1.P(Br)(Br)([Br:24])=O>>[Br:24][C:5]1[CH:4]=[C:3]([C:2]([F:21])([F:20])[F:1])[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[N:6]=1
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Name
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4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one
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Quantity
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15 g
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Type
|
reactant
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Smiles
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FC(C1=CC(NC(=C1)C1=CC=C(C=C1)C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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42 g
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Type
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reactant
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Smiles
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P(=O)(Br)(Br)Br
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Name
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bromides
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Obtained as a brown solid (18 g, quant.)
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Name
|
|
Type
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product
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Smiles
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BrC1=NC(=CC(=C1)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |